molecular formula C16H24N2O2 B4604101 2-phenoxy-N-[3-(piperidin-1-yl)propyl]acetamide

2-phenoxy-N-[3-(piperidin-1-yl)propyl]acetamide

Cat. No.: B4604101
M. Wt: 276.37 g/mol
InChI Key: NMAJQIJDYSNTDM-UHFFFAOYSA-N
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Description

2-phenoxy-N-[3-(piperidin-1-yl)propyl]acetamide is a synthetic organic compound that features a phenoxy group, a piperidine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[3-(piperidin-1-yl)propyl]acetamide typically involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group can be introduced through the reaction of phenol with an appropriate halide, such as bromoacetyl chloride, under basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where piperidine reacts with a suitable electrophile, such as 3-chloropropylamine.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[3-(piperidin-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The acetamide moiety can be reduced to form amine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-phenoxy-N-[3-(piperidin-1-yl)propyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[3-(piperidin-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. The acetamide moiety may form hydrogen bonds with target molecules, stabilizing the compound’s binding and enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-piperidin-3-yl)-2-phenoxy-propionamide
  • N-(1-phenyl-3-(piperidin-1-yl)propan-2-yl)acetamide

Uniqueness

2-phenoxy-N-[3-(piperidin-1-yl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenoxy group provides hydrophobic interactions, the piperidine ring offers structural flexibility, and the acetamide moiety contributes to hydrogen bonding capabilities. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-phenoxy-N-(3-piperidin-1-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c19-16(14-20-15-8-3-1-4-9-15)17-10-7-13-18-11-5-2-6-12-18/h1,3-4,8-9H,2,5-7,10-14H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAJQIJDYSNTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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